molecular formula C24H19NO3 B11526696 methyl (5E)-2-methyl-5-(naphthalen-1-ylmethylidene)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (5E)-2-methyl-5-(naphthalen-1-ylmethylidene)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11526696
M. Wt: 369.4 g/mol
InChI Key: FHOKZHOTCUPOKZ-RCCKNPSSSA-N
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Description

METHYL (5E)-2-METHYL-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-4-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a pyrrole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL (5E)-2-METHYL-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-4-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves a multi-step process. One common method includes the condensation of a naphthalene derivative with a pyrrole derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and requires a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: METHYL (5E)-2-METHYL-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-4-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL (5E)-2-METHYL-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-4-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is investigated for its use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which METHYL (5E)-2-METHYL-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-4-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Naphthalene derivatives: Compounds like naphthalene-1-carboxylic acid and naphthalene-2-ol share structural similarities with the naphthalene moiety of the compound.

    Pyrrole derivatives: Compounds such as 1-phenylpyrrole and 2-methylpyrrole are structurally related to the pyrrole ring in the compound.

Uniqueness: METHYL (5E)-2-METHYL-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-4-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its combination of a naphthalene ring, a pyrrole ring, and a carboxylate ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H19NO3

Molecular Weight

369.4 g/mol

IUPAC Name

methyl (5E)-2-methyl-5-(naphthalen-1-ylmethylidene)-4-oxo-1-phenylpyrrole-3-carboxylate

InChI

InChI=1S/C24H19NO3/c1-16-22(24(27)28-2)23(26)21(25(16)19-12-4-3-5-13-19)15-18-11-8-10-17-9-6-7-14-20(17)18/h3-15H,1-2H3/b21-15+

InChI Key

FHOKZHOTCUPOKZ-RCCKNPSSSA-N

Isomeric SMILES

CC1=C(C(=O)/C(=C\C2=CC=CC3=CC=CC=C32)/N1C4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC1=C(C(=O)C(=CC2=CC=CC3=CC=CC=C32)N1C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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